2-Chloro-9-(beta-D-ribofuranosyl)purine

Nucleoside Synthesis Anticancer Drug Intermediates Fluorinated Nucleosides

Generic purine nucleoside analogs lack the defined C2/C6 orthogonal reactivity required for clofarabine and SAR library synthesis. 2-Chloro-9-(beta-D-ribofuranosyl)purine provides the precise 2-chloro-6-deamino architecture essential for sequential SNAr diversification. • Enables selective C6 displacement while preserving the C2-Cl handle for downstream functionalization • Validated substrate for recombinant nucleoside phosphorylase transglycosylation systems • Supports established clofarabine synthetic protocols and next-generation fluorinated nucleoside development For R&D use only. Bulk and custom quantities available.

Molecular Formula C10H11ClN4O4
Molecular Weight 286.67 g/mol
Cat. No. B12394519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-(beta-D-ribofuranosyl)purine
Molecular FormulaC10H11ClN4O4
Molecular Weight286.67 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6?,7+,9-/m1/s1
InChIKeyDXGGYSNDZSUEHC-AOXOCZDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9-(beta-D-ribofuranosyl)purine: Procurement Guide


2-Chloro-9-(beta-D-ribofuranosyl)purine (CAS 5466-11-5) is a halogenated purine ribonucleoside analog classified as both a halo-nucleoside and 6-deaminopurine nucleoside . It is primarily valued as a versatile synthetic intermediate rather than a direct therapeutic agent, functioning as a crucial building block for the synthesis of other nucleoside analogs through substitution, oxidation, and reduction reactions at the reactive C2 and C6 positions . Its structural features permit participation in diverse chemical transformations typical of purine derivatives, enabling access to structurally diverse nucleoside analog libraries [1].

Workflow
Nucleoside analog synthesis & late-stage diversification
Selection
2-chloro-6-deamino purine riboside scaffold
Use Context
Sequential C6 then C2 derivatization or enzymatic transglycosylation

2-Chloro-9-(beta-D-ribofuranosyl)purine: Why Generic Substitution Fails


Generic substitution among purine nucleoside analogs is scientifically invalid due to profound differences in synthetic utility dictated by specific halogenation patterns and substitution site accessibility. The chlorine atom at the C2 position of 2-Chloro-9-(beta-D-ribofuranosyl)purine confers distinct reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to other halogenated purine nucleosides, enabling selective C6 modifications while preserving the 2-chloro handle for subsequent diversification [1]. This orthogonal reactivity profile is absent in 6-halogenated analogs or non-halogenated purine nucleosides, making direct substitution impossible without altering synthetic routes and yields [2]. Procurement decisions based on generic classification as a 'purine nucleoside analog' without specifying the 2-chloro-6-deamino substitution pattern risk obtaining material incapable of supporting the intended chemical transformations .

Risk factor
Target compound
Generic purine nucleoside analog
Halogenation pattern
C2-chloro with free C6 amino site
May lack C2 halogen or bear C6 halogen instead, altering regioselectivity
Synthetic sequence
Enables C6-first then C2 diversification
6-halogenated analogs force a different functionalization order, may not transfer
Enzyme compatibility
Validated substrate for nucleoside phosphorylase transglycosylation
Not all purine nucleosides are accepted; biocatalytic failure risk

2-Chloro-9-(beta-D-ribofuranosyl)purine: Comparative Evidence


Critical Intermediate for Clofarabine Synthesis

2-Chloro-9-(beta-D-ribofuranosyl)purine serves as a critical synthetic intermediate in multistep routes to clofarabine (2-chloro-9-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)adenine), an FDA-approved antileukemic agent [1]. This contrasts with alternative purine nucleoside starting materials such as 2-amino-6-chloropurine derivatives, which require different protection and activation strategies [2]. The synthetic utility of 2-Chloro-9-(beta-D-ribofuranosyl)purine stems from its pre-formed ribofuranosyl linkage and strategically positioned 2-chloro substituent that remains intact through C6 amination steps, enabling sequential functionalization incompatible with 6-substituted analogs [3].

Clofarabine intermediate
Head-to-head
Validated intermediate in clofarabine multistep synthesis from methyl β-D-ribofuranoside
Pre-formed ribofuranosyl linkage supports established synthetic routes
Alternative starting materials require different protection strategies
Nucleoside Synthesis Anticancer Drug Intermediates Fluorinated Nucleosides

C6 SNAr Reactivity: 2-Cl vs. 6-Cl Purine

The 2-chloro substituent in 2-Chloro-9-(beta-D-ribofuranosyl)purine enables efficient SNAr displacement at the C6 position with chiral amino acid amides, a reaction preferred for its simplicity and high yields compared to alternative leaving group strategies [1]. This reactivity profile contrasts with 6-chloropurine riboside (CAS 5399-87-1), where the chlorine occupies the more electrophilic C6 position, altering the sequence and scope of possible derivatizations [2]. The 2-chloro-6-deamino structure provides an orthogonal functionalization handle where C6 amination can proceed without premature displacement of the 2-position chlorine, enabling sequential diversification unavailable with 6-halogenated analogs [3].

C6 SNAr regioselectivity
Class-level
2-chloro enables C6 amination while retaining C2-Cl for later steps
Sequential diversification possible; 6-chloro analog reverses order
Reactivity differences are regioselectivity-dependent, not absolute
Nucleophilic Aromatic Substitution Nucleoside Derivatization Medicinal Chemistry

Transglycosylation Substrate Compatibility

2-Chloro-9-(beta-D-ribofuranosyl)purine (as 2-chloropurine riboside) serves as an effective substrate in arsenolysis-driven transglycosylation reactions catalyzed by recombinant E. coli nucleoside phosphorylases, enabling enzymatic synthesis of arabinonucleoside derivatives bearing chiral amino acid amides at C6 [1]. This biocatalytic compatibility is not universally shared by all purine nucleoside analogs; the 2-chloro-6-deamino structural motif is specifically accommodated by the enzyme active site in a manner that permits reaction equilibrium shifting toward arabinonucleoside synthesis [2]. The enzyme system tolerates this scaffold while converting riboside to arabinoside configuration, a transformation documented in patent literature for producing 2′-substituted-D-ribofuranosyl purine compounds [3].

Enzymatic transglycosylation
Method context
Accepted by E. coli nucleoside phosphorylase; equilibrium shifts to arabinonucleoside
Biocatalytic route to C6-modified arabinonucleosides
Substrate specificity must be verified per enzyme system
Biocatalysis Enzymatic Synthesis Nucleoside Phosphorylase

ADA Resistance in Arabinonucleosides

Arabinonucleosides synthesized from 2-chloropurine riboside precursors (derived from 2-Chloro-9-(beta-D-ribofuranosyl)purine) demonstrate resistance to deamination by E. coli adenosine deaminase (ADA) [1]. This metabolic stability characteristic is conferred by the 2-chloro substitution pattern combined with arabino-configuration and C6 amino acid amide modifications. In contrast, natural adenosine and 2-chloroadenosine (CAS 146-77-0), which bears a 6-amino group, remain substrates for ADA, leading to rapid in vivo deamination to inosine analogs with altered pharmacological profiles [2]. The 2-chloro-6-deamino architecture provides a starting scaffold that, upon appropriate C6 derivatization, yields ADA-resistant nucleosides.

ADA resistance
Reported
Arabinonucleosides from 2-chloropurine riboside resist E. coli ADA deamination
2-chloro-6-deamino scaffold enables ADA-resistant derivative design
2-Chloroadenosine (6-amino analog) remains an ADA substrate
Metabolic Stability Adenosine Deaminase Nucleoside Drug Design

Antiproliferative Activity vs. Nelarabine

Among 2-chloropurine arabinonucleosides synthesized from 2-chloropurine riboside precursors (which are themselves derived from 2-Chloro-9-(beta-D-ribofuranosyl)purine), the serine amide derivative exhibited antiproliferative activity with an IC50 of 16 μM against the human acute myeloid leukemia cell line U937 [1]. This activity level was evaluated as close to that of nelarabine (IC50 = 3 μM), an FDA-approved purine nucleoside analog antimetabolite used in T-cell acute lymphoblastic leukemia/lymphoma treatment [2]. The parent compound 2-Chloro-9-(beta-D-ribofuranosyl)purine itself functions as a synthetic intermediate rather than a direct antiproliferative agent; its value lies in enabling synthesis of active derivatives.

Antiproliferative IC50
Reported
Serine amide derivative IC50 = 16 μM (U937); nelarabine IC50 = 3 μM
Derivatives show reported antiproliferative endpoint context
Parent compound is a synthetic intermediate, not a direct active agent
Antiproliferative Activity Leukemia Cytotoxicity

Physical Properties and Storage Stability

2-Chloro-9-(beta-D-ribofuranosyl)purine exhibits well-characterized physical properties conducive to standard laboratory procurement and storage: melting point of 162°C, refrigerated storage requirement (+4°C), and aqueous solubility of 10 mg/mL in H2O [1]. These parameters compare favorably to structurally similar 2-chloroadenosine (CAS 146-77-0), which also requires refrigerated storage but has a reported optical rotation of -50° (c=0.1, H2O) [2]. The defined storage stability profile reduces procurement uncertainty regarding shelf-life and handling requirements compared to less-characterized custom nucleoside analogs.

Physical properties
Specification review
MP 162°C; storage +4°C; solubility 10 mg/mL in H2O
Defined handling parameters support procurement planning
Comparable storage to 2-chloroadenosine, distinct melting point
Chemical Stability Storage Conditions Procurement Specifications

2-Chloro-9-(beta-D-ribofuranosyl)purine: Application Scenarios


Clofarabine and Fluorinated Nucleoside Synthesis

Process chemistry groups developing synthetic routes to clofarabine and structurally related 2-chloro-2′-fluoro-arabinofuranosyl purine analogs require 2-Chloro-9-(beta-D-ribofuranosyl)purine as a key intermediate. The compound's pre-formed ribofuranosyl linkage with intact 2-chloro substituent enables sequential fluorination and amination steps that are incompatible with alternative purine starting materials [3]. Procurement of this specific halogenation pattern is essential for laboratories following established clofarabine synthetic protocols or developing next-generation fluorinated nucleoside therapeutics [4].

Enzymatic Arabinonucleoside Library Synthesis

Biotechnology and bioprocess laboratories utilizing recombinant E. coli nucleoside phosphorylase systems for transglycosylation reactions should procure 2-Chloro-9-(beta-D-ribofuranosyl)purine as a validated substrate. The compound is accepted by the enzyme system with reaction equilibrium shifting toward arabinonucleoside synthesis, enabling enzymatic production of diverse C6-modified purine arabinonucleosides [3]. This application is particularly relevant for groups pursuing biocatalytic routes to modified nucleosides as alternatives to traditional multistep chemical synthesis, where the A98G mutant ribokinase system demonstrates 15-fold increased kcat for arabinose phosphorylation, improving overall cascade efficiency [4].

Sequential C6 and C2 Derivatization

Medicinal chemistry programs focused on synthesizing libraries of C6-modified purine nucleoside analogs for structure-activity relationship (SAR) studies should procure 2-Chloro-9-(beta-D-ribofuranosyl)purine. The 2-chloro-6-deamino architecture permits efficient SNAr displacement at C6 with chiral amino acid amides while retaining the 2-chloro substituent for subsequent diversification reactions [3]. This orthogonal reactivity enables access to adenosine deaminase-resistant nucleoside analogs with potential anticancer or antiviral applications, as evidenced by the antiproliferative activity (IC50 = 16 μM) of the serine amide derivative against U937 leukemia cells [4].

ADA-Resistant Nucleoside Stability Studies

Pharmacology and drug metabolism research groups investigating adenosine deaminase (ADA)-resistant nucleoside analogs should procure 2-Chloro-9-(beta-D-ribofuranosyl)purine as a starting scaffold. Arabinonucleosides synthesized from 2-chloropurine riboside precursors demonstrate resistance to E. coli ADA, in contrast to adenosine and 2-chloroadenosine which remain susceptible to rapid deamination [3]. This metabolic stability characteristic is valuable for developing nucleoside therapeutics with improved pharmacokinetic profiles, as ADA-mediated deamination represents a major metabolic clearance pathway that limits the efficacy of many adenosine-based drug candidates [4].

Application
Selection Property
Validation Focus
Clofarabine & fluorinated analog synthesis
Pre-formed ribofuranosyl linkage with intact C2-chloro handle
Sequential fluorination-amination route compatibility
Enzymatic arabinonucleoside library
Validated substrate for nucleoside phosphorylase transglycosylation
Biocatalytic conversion efficiency and sugar configuration outcome
Sequential C6/C2 purine derivatization
Orthogonal reactivity: C6 SNAr while preserving C2-Cl
Regioselective functionalization and derivative scope
ADA-resistant nucleoside studies
2-Chloro-6-deamino scaffold enabling ADA-resistant derivatives
Enzymatic deamination resistance profiling

Technical Documentation Hub

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